N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a phenylsulfonyl-substituted pyrrolidine, and an oxalamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of a suitable amine with a sulfonyl chloride, resulting in the formation of a sulfonamide.
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Introduction of the Fluorophenyl Group: : The next step involves the introduction of the 4-fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine intermediate.
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Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenylsulfonyl group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction reactions can target the oxalamide moiety or the sulfonyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in the fields of neurology or oncology, due to its ability to interact with specific biological targets.
Medicine
In medicine, the compound might be explored for its potential use in drug development. Its structural features suggest it could interact with various enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the oxalamide moiety could facilitate interactions with hydrogen bond donors or acceptors. The phenylsulfonyl group might also play a role in modulating the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(4-methylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Contains a methyl group instead of fluorine.
N1-(4-bromophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Bromine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s overall behavior in chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYVDKZFJIEVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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